molecular formula C13H10ClN3OS B2918087 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one CAS No. 1094436-42-6

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2918087
CAS No.: 1094436-42-6
M. Wt: 291.75
InChI Key: SRCGIMZGTMQTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one is a synthetic compound known for its versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The compound can be synthesized via a multi-step process, starting with the formation of 4-(Chloromethyl)-1,3-thiazole through the reaction of thioamide with chloromethylating agents under controlled conditions.

  • Intermediate Formation: The intermediate is then reacted with a substituted phthalazine derivative, utilizing coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane, to form the final product.

  • Reaction Conditions: The reactions typically require moderate temperatures (40-60°C) and inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Industrial Production Methods:

  • Scalability: The industrial production involves optimization of reaction conditions to enhance yield and purity. Continuous flow processes and automated synthesis platforms are often employed to achieve large-scale production efficiently.

  • Purification: The final product is purified using techniques like column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound undergoes oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reduction can occur at the chloromethyl group using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

  • Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles for Substitution: Amines, alcohols, thiols.

Major Products Formed:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction yields alcohol or methylene derivatives.

  • Substitution results in various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.

  • Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology and Medicine:

  • Antimicrobial Agents: Investigated for its potential as an antimicrobial compound, showing activity against bacterial and fungal strains.

  • Pharmaceutical Research: Explored for its potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific molecular targets.

Industry:

  • Materials Science: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

  • Agrochemicals: Studied for its potential use in the development of novel agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound acts by inhibiting key enzymes involved in cellular processes, such as kinases and proteases, leading to disruption of cellular signaling pathways.

  • DNA Interactions: Binds to DNA and interferes with replication and transcription processes, thereby exhibiting cytotoxic effects on rapidly dividing cells.

Comparison with Similar Compounds

  • 2-{[4-(Bromomethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

  • 2-{[4-(Methylthio)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

  • 2-{[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methyl}-1,2-dihydrophthalazin-1-one

This compound is a testament to the fascinating interplay of chemistry, biology, and industrial science. Its synthesis, reactions, and applications highlight its versatility and potential impact across various scientific domains.

Properties

IUPAC Name

2-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-5-10-8-19-12(16-10)7-17-13(18)11-4-2-1-3-9(11)6-15-17/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCGIMZGTMQTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NC(=CS3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.